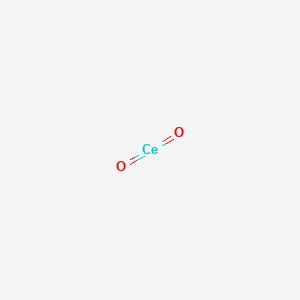

Cerium dioxide

Description

Structure

2D Structure

Propriétés

IUPAC Name |

dioxocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETPSERCERDGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ce]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO2 | |

| Record name | cerium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White (pure) to pale yellow crystals; Insoluble in water; [Merck Index] | |

| Record name | Ceric oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1306-38-3 | |

| Record name | Ceria | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthesis Methodologies of Cerium Dioxide Nanostructures

Solution-Based Approaches

Solution-based methods are widely employed for the synthesis of CeO₂ nanostructures due to their versatility and ability to produce a wide range of morphologies at relatively low temperatures. These techniques involve the chemical transformation of molecular precursors in a liquid medium to form solid nanoparticles.

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal synthesis are prominent methods for producing crystalline CeO₂ nanomaterials. researchgate.netglobalscientificjournal.com These processes occur in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. researchgate.netmocedes.org The fundamental mechanism involves the hydration of metal salts, followed by dehydration, crystallization, and growth of the oxide from a supersaturated solution. researchgate.net

A key advantage of these techniques is the ability to tailor the size and morphology of the resulting CeO₂ nanoparticles by carefully controlling process parameters such as pH, reaction time and temperature, the nature of the precursor salts and counter-anions, and the use of surfactants. researchgate.netnih.gov For instance, researchers have successfully synthesized CeO₂ nanostructures with diverse morphologies, including nanocubes, nanorods, and nano-octahedrons, by manipulating these synthesis parameters. nih.gov While early research in the 1980s utilized extreme hydrothermal conditions (up to 700 °C and 100 MPa) to grow large crystals, the contemporary focus is on milder conditions to produce fine, nanostructured powders. mdpi.com

Table 1: Influence of Synthesis Parameters in Hydrothermal/Solvothermal Methods

| Parameter | Effect on Nanostructure | Reference |

|---|---|---|

| Temperature & Pressure | Influences crystallinity and particle size. Higher temperatures can lead to larger crystals. | researchgate.netmdpi.com |

| pH | Affects the nucleation and growth rates, influencing particle size and morphology. | researchgate.net |

| Precursor/Counter-anion | The choice of cerium salt (e.g., nitrate (B79036), chloride) can impact the final product characteristics. | researchgate.netnih.gov |

| Surfactants/Additives | Can control particle growth and aggregation, leading to specific morphologies like rods or cubes. | researchgate.netnih.gov |

| Reaction Time | Longer reaction times generally lead to larger particle sizes and higher crystallinity. | researchgate.net |

Co-precipitation and Chemical Precipitation Methods

Co-precipitation and chemical precipitation are straightforward and widely used methods for synthesizing CeO₂ nanoparticles. nih.govekb.eg These techniques involve the addition of a precipitating agent, such as sodium hydroxide (B78521) or potassium carbonate, to an aqueous solution of a cerium salt, typically cerium nitrate hexahydrate, leading to the formation of an insoluble cerium precursor like a hydroxide or carbonate. nih.govaip.orgsmf.mxscielo.org.mx This precursor is then subjected to thermal treatment (calcination) to yield cerium dioxide. undip.ac.id

The physicochemical properties of the final CeO₂ nanoparticles, including particle size and morphology, are highly dependent on factors like the choice of precursor, pH, and calcination temperature. nih.govscielo.org.mx For example, using cerium nitrate and potassium carbonate, researchers have produced CeO₂ nanoparticles with an average size of about 20 nm. smf.mx Another study reported the synthesis of spherical particles with diameters in the range of 40-80 nm using a similar co-precipitation route. smf.mx The use of capping agents or surfactants, such as cetyltrimethylammonium bromide (CTAB), can help control particle size and reduce agglomeration. undip.ac.idphyschemres.org

Table 2: Research Findings on (Co)-precipitation Synthesis of CeO₂ Nanoparticles

| Precursors | Precipitating Agent | Calcination Temp. (°C) | Particle Size (nm) | Morphology | Reference |

|---|---|---|---|---|---|

| Cerium nitrate hexahydrate | Sodium hydroxide | Ambient | - | - | aip.org |

| Cerium nitrate | Potassium carbonate | 600 | ~20 | Spherical clusters | smf.mxscielo.org.mx |

| Iron chloride hexahydrate, Cerium chloride | Not specified | 500 | ~15 (annealed) | Rod-shaped, Squared-like | physchemres.org |

| Cerium(III) nitrate hexahydrate | Not specified | 500-700 | - | - | undip.ac.id |

Microemulsion and Reverse Micelle Synthesis

Microemulsion and reverse micelle techniques offer excellent control over the size and distribution of the resulting nanoparticles. researchgate.netsci-hub.se These methods utilize thermodynamically stable, isotropic dispersions of two immiscible liquids (typically water and oil) stabilized by a surfactant. sci-hub.se In a water-in-oil (w/o) microemulsion, nanosized water droplets are dispersed in a continuous oil phase, acting as nanoreactors for the synthesis. sci-hub.se

The synthesis typically involves preparing two separate microemulsions, one containing the cerium salt and the other the precipitating agent. Mixing these microemulsions leads to the collision and coalescence of the nanodroplets, initiating the precipitation of the cerium precursor within the confined space of the micelles. researchgate.net The size of the resulting nanoparticles can be precisely controlled by adjusting the water-to-surfactant molar ratio. researchgate.net This method has been used to produce CeO₂ nanoparticles with sizes ranging from 2 to 21 nm. nih.gov For instance, using cetyl trimethyl ammonium (B1175870) bromide (CTAB) as a surfactant, nanoparticles with an average size of around 3.7 nm have been synthesized. researchgate.net Subsequent calcination of the precursor at controlled temperatures is often necessary to obtain crystalline CeO₂. nih.govresearchgate.net

Table 3: Examples of Microemulsion Synthesis of CeO₂ Nanoparticles

| Surfactant(s) | Precursor(s) | Particle Size (nm) | Morphology | Reference |

|---|---|---|---|---|

| AOT, DDAB, DTAB, Brij 35 | Cerium nitrate hexahydrate, Cerous chloride | 6-13 | Cubic | nih.gov |

| OP-10 | Cerium nitrate hexahydrate | 2-6 | - | nih.gov |

| Hexamethylenetetramine | Cerium nitrate hexahydrate | 7-10 | Spherical | nih.gov |

| Cetyl trimethyl ammonium bromide (CTAB) | Cerium nitrate | ~3.7 | Polyhedral | researchgate.net |

| Polyoxyethylene(23)lauryl ether | Not specified | ~15 | - | capes.gov.br |

Gas-Phase and Solid-State Synthesis Routes

Gas-phase and solid-state synthesis methods represent alternative pathways to produce this compound, often favored for their simplicity and potential for large-scale production.

Solution Combustion Synthesis

Solution combustion synthesis (SCS) is a time-efficient and energy-saving technique for producing highly porous and crystalline CeO₂ nanoparticles. ekb.egmdpi.comnih.gov The method involves the exothermic reaction of an aqueous solution containing a cerium salt (the oxidizer), such as ceric ammonium nitrate or cerium nitrate, and a fuel, which is an organic compound like urea (B33335), glycine, or EDTA. nih.govekb.egrsc.org

Upon heating, the solution undergoes rapid dehydration and decomposition, followed by a self-sustaining combustion reaction. The release of large volumes of gases during this process leads to the formation of a voluminous, porous powder. nih.gov The characteristics of the resulting CeO₂ nanoparticles, such as crystallite size and surface area, can be influenced by the type of fuel used and the subsequent calcination temperature. ekb.egresearchgate.net For example, using ceric ammonium nitrate as the oxidizer and EDTA as the fuel at 450 °C resulted in nanoparticles with a crystallite size of 35 nm. nih.gov In another study using urea as fuel, annealing at different temperatures produced crystallite sizes of 10, 8, and 19 nm for as-prepared, 300 °C, and 600 °C samples, respectively. rsc.org

Table 4: Findings from Solution Combustion Synthesis of CeO₂

| Oxidizer | Fuel | Calcination Temp. (°C) | Crystallite Size (nm) | Key Finding | Reference |

|---|---|---|---|---|---|

| Ceric ammonium nitrate | EDTA | 450 | 35 | Porous network with voids | nih.gov |

| Ceric ammonium nitrate | Glycine | 500 | 34.9 | Simple, eco-friendly process | ekb.eg |

| Cerium nitrate | Urea | As-prepared, 300, 600 | 10, 8, 19 | Band gap can be tuned by annealing temperature | rsc.org |

| Ce(NO₃)₃·6H₂O | Salicylic acid | 500, 600 | <20 | Pure, single crystalline phase | researchgate.net |

Thermal Decomposition and Calcination

Thermal decomposition, often coupled with calcination, is a conventional and industrially viable method for producing CeO₂ powders. researchgate.netnih.gov This process involves heating a precursor compound, such as cerium carbonate, cerium hydroxide, or cerium oxalate, at a specific temperature in a controlled atmosphere. researchgate.netnih.gov The heat treatment causes the precursor to decompose, releasing volatile components and leaving behind the desired cerium oxide. frontiersin.org

This method is considered technologically advanced, inexpensive, and suitable for producing large batches of nanopowders. researchgate.netnih.gov The properties of the final CeO₂ product, particularly the specific surface area and crystallinity, are strongly influenced by the calcination temperature. researchgate.net For instance, the complete decomposition of cerium carbonate is observed at 650 °C, though lower temperatures like 450 °C can be sufficient to form a single-phase powder while potentially mitigating particle agglomeration. nih.gov One study utilized oriental paperbush flower stems as a biological template, which were impregnated with a cerium nitrate solution and then calcined at 600°C to produce pure, porous this compound with a grain size of 9 nm. frontiersin.org

Table 5: Parameters in Thermal Decomposition of Cerium Precursors

| Precursor | Calcination Temperature (°C) | Key Outcome | Reference |

|---|---|---|---|

| Cerium Carbonate | 450 | Minimum temperature for single-phase powder formation. | nih.gov |

| Cerium Carbonate | 650 | Complete decomposition, but risk of particle agglomeration. | nih.gov |

| Ce(NO₃)₃·6H₂O on biological template | 600 | Formation of pure, porous CeO₂ with 9 nm grain size. | frontiersin.org |

Electrospinning Method for Fiber Membranes

Electrospinning is a versatile and cost-effective technique for producing nanofibrous membranes from a wide range of polymers and composites. utm.my This method is particularly effective for encapsulating nanoparticles like this compound (CeO₂) within a fibrous matrix, creating functional materials for applications such as tissue engineering. nih.gov

The process involves dissolving a polymer, such as polyurethane (PU) or a blend of chitosan (B1678972) (CS) and polyethylene (B3416737) oxide (PEO), in a suitable solvent to create a solution. utm.mymdpi.com this compound nanoparticles are then dispersed into this polymer solution. utm.mynih.gov This composite solution is loaded into a syringe and subjected to a high electrical voltage, typically in the range of 10.5 to 65 kV. utm.mymdpi.com The strong electrostatic force overcomes the surface tension of the solution, ejecting a continuous jet of fluid. As the jet travels towards a grounded collector, the solvent evaporates, leaving behind a nonwoven mat of solid nanofibers containing CeO₂ nanoparticles. nih.govmdpi.com

Several parameters can be controlled to tailor the properties of the resulting fiber membranes. These include the applied voltage, the flow rate of the solution (e.g., 0.2-1 mL/h), and the distance between the syringe tip and the collector (e.g., 15-24 cm). utm.mynih.govmdpi.com The composition of the solution, including the concentration of the polymer and the loading of CeO₂ nanoparticles, also significantly influences the final fiber diameter and morphology. utm.mymdpi.com For instance, the addition of CeO₂ nanoparticles to a chitosan/polyethylene oxide blend has been shown to result in a smaller average fiber diameter compared to the pure polymer mat. mdpi.com Similarly, adding cerium oxide to a polyurethane solution can reduce the fiber diameter, potentially due to an increase in the solution's conductivity. utm.my

The resulting nanocomposite membranes exhibit interconnected pores and a large surface area, which are advantageous for cellular activities and nutrient transport. utm.my Characterization techniques such as Scanning Electron Microscopy (SEM) are used to observe the micromorphology of the fibers, while methods like Fourier-transform infrared spectroscopy (FTIR) can confirm the interaction between the polymer matrix and the cerium oxide nanoparticles. utm.mynih.gov

Table 1: Electrospinning Parameters for this compound Fiber Membranes

| Polymer System | CeO₂ Source/Concentration | Voltage (kV) | Flow Rate (mL/h) | Collector Distance (cm) | Resulting Fiber Diameter | Reference |

|---|---|---|---|---|---|---|

| Polycaprolactone (PCL)/Gelatin | CeO₂ Nanoparticles | 16 | 1 | 15 | Not specified | nih.gov |

| Polyurethane (PU) | 4% CeO₂ in DMF | 10.5 | 0.2 | 20 | ~190 nm (PU/CeO₂) vs. ~910 nm (PU) | utm.my |

| Chitosan (CS)/Polyethylene Oxide (PEO) | CeO₂ Nanoparticles | 50-65 | Not specified | 24 | ~443 nm (CS-PEO) | mdpi.com |

| Cellulose (B213188) Acetate (CA) | 0.5-1.5 wt% CeO₂ NPs | Not specified | Not specified | Not specified | 147-206 nm | researchgate.net |

Gas/Liquid Pulsed Discharge Plasma Techniques

A novel and efficient method for synthesizing this compound nanoparticles is through gas/liquid pulsed discharge plasma. acs.org This technique offers a rapid, continuous, and environmentally friendly process that operates at room temperature, avoiding the need for organic reagents. acs.orgresearchgate.net The synthesis is typically carried out in a slug flow reactor, which provides a uniform and stable plasma reaction field beneficial for producing highly uniform nanoparticles. acs.orgnii.ac.jp

The process begins with a precursor solution, usually cerium nitrate, which is introduced into a capillary glass tube along with a gas, such as argon. acs.orgnii.ac.jp This creates a "slug flow" pattern of alternating gas bubbles and liquid segments. A high-voltage AC pulse power supply (e.g., 10.0 kV peak-to-peak) is connected to external electrodes, generating plasma within the gas bubbles at the gas-liquid interface. acs.orgresearchgate.netnii.ac.jp

The plasma consists of high-energy electrons that ionize the argon gas, leading to the formation of various reactive species, including radicals. nii.ac.jpnii.ac.jp These species interact with the cerium nitrate in the liquid phase, inducing chemical reactions that lead to the nucleation and growth of CeO₂ nanoparticles. acs.org To prevent the aggregation of the newly formed nanoparticles, a stabilizer like starch can be added to the precursor solution. acs.orgresearchgate.net

The use of a circular capillary glass tube coil as the reactor has been shown to increase the yield and size of the CeO₂ nanoparticles compared to a straight tube, with sizes increasing from 3.4 to 6.3 nm. acs.orgresearchgate.net This system allows for a continuous process, enhancing the production rate and maintaining stable reaction conditions. acs.org Characterization of the products is performed using methods like transmission electron microscopy (TEM) to confirm the size and morphology of the nanoparticles. acs.orgresearchgate.net

Biosynthesis of this compound Nanoparticles

Biosynthesis, or green synthesis, has emerged as an eco-friendly and efficient alternative to conventional physico-chemical methods for producing this compound nanoparticles. nih.gov This approach utilizes biological entities, most commonly plant extracts, which are abundant, safe, and rich in compounds that can act as reducing and stabilizing agents. nih.govrsc.org

The general procedure involves mixing an aqueous solution of a cerium salt, such as cerium nitrate hexahydrate, with a plant extract. mdpi.commdpi.com The phytochemicals present in the extract—including polyphenols, flavonoids, saponins, and terpenoids—facilitate the reduction of cerium ions (Ce³⁺) and their subsequent oxidation to form cerium oxide (CeO₂). rsc.orgmdpi.com These biomolecules also act as capping agents, adsorbing onto the surface of the nanoparticles to control their growth and prevent agglomeration. rsc.org The reaction is often carried out at a slightly elevated temperature (e.g., 50-80 °C) with constant stirring. mdpi.commdpi.com The formation of a precipitate, often yellowish, indicates the synthesis of CeO₂ nanoparticles. mdpi.com The final product is then typically collected by centrifugation, washed, dried, and sometimes calcined at high temperatures (e.g., 400 °C) to obtain the crystalline CeO₂ nanoparticles. mdpi.com

A wide variety of plant extracts have been successfully used, leading to nanoparticles with different characteristics. For example, extracts from Oleo Europaea and Origanum majorana have produced spherical nanoparticles with sizes of 24 nm and 20 nm, respectively. nih.gov Rubia cordifolia leaf extract yielded hexagonal nanoparticles of about 26 nm. nih.gov The use of Lycium cooperi extract in a green precipitation method resulted in spherical nanoparticles with an average size of ~7 nm as observed by TEM. mdpi.com

Table 2: Biosynthesis of this compound Nanoparticles Using Various Plant Extracts

| Plant Source | Plant Part Used | Resulting Morphology | Resulting Size (nm) | Reference |

|---|---|---|---|---|

| Olea Europaea | Leaf | Spherical | 24 | nih.gov |

| Origanum majorana | Extract | Pseudo-spherical | 20 | nih.gov |

| Rubia cordifolia | Leaf | Hexagonal | 26 | nih.gov |

| Gloriosa Superba | Leaf | Not specified | Not specified | nih.gov |

| Hibiscus sabdariffa | Extract | Crystalline | 3.9 | nih.gov |

| Oroxylum indicum | Fruit | Cubic fluorite structure | 23.58 | rsc.org |

| Lycium cooperi | Aqueous extract | Spherical | ~7 (TEM), ~85 (SEM) | mdpi.com |

| Rheum turkestanicum | Extract | Spherical | ~30 | researchgate.net |

| Viscum album | Extract | Spherical | 6-10 | mdpi.com |

Control over Nanostructure Morphology and Size in Synthesis Processes

The ability to precisely control the morphology (shape) and size of this compound nanostructures is critical, as these properties heavily influence their catalytic and other physicochemical characteristics. cardiff.ac.ukresearchgate.net Researchers can manipulate various experimental parameters during synthesis to achieve desired outcomes such as nanocubes, nanorods, nanowires, and spherical nanoparticles. nih.govnih.gov

Key factors influencing morphology and size include:

pH: The pH of the reaction medium is a vital factor. nih.gov For instance, in hydrothermal synthesis, the concentration of the alkaline solution (e.g., KOH) can determine the dimensions of the resulting nanostructures; higher alkali concentrations tend to produce thicker nanorods. nih.gov

Temperature: Reaction temperature plays a crucial role. nih.gov In some precipitation methods, increasing the temperature can alter the morphology from cubic to hexagonal. nih.gov Conversely, decreasing the temperature can lead to smaller nanoparticle sizes. nih.gov Calcination temperature also affects particle size, with higher temperatures generally leading to larger particles and a decreased surface area. nih.gov

Precursors and Surfactants: The choice of cerium precursor and the use of capping agents or surfactants are fundamental for controlling growth. nih.govnih.gov Surfactants like cetyltrimethylammonium bromide (CTAB) can direct the formation of specific shapes like nanorods and nanoplates. nih.gov The ratio of surfactant to the cerium precursor can be adjusted to control the dimensions of the nanostructures. nih.gov Similarly, using different co-surfactants, such as oleylamine (B85491) and oleic acid, can yield morphologies ranging from spherical to wire-like and even tadpole-like structures. nih.gov

Reaction Time: The duration of the synthesis process can influence the final morphology through mechanisms like Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, leading to changes in size and shape over time. nih.govacs.org

Synthesis Method: The method itself is a primary determinant of the nanostructure. Hydrothermal synthesis is often used to produce a variety of morphologies like nanocubes and nanorods. nih.gov The sol-gel method, where a precursor is hydrolyzed to form a gel that is then dried, can be controlled by the amount of stabilizer (like gelatin) to produce particles with sizes ranging from below 10 nm to 50 nm. mdpi.com The polyol method allows for the selective production of different morphologies by controlling reaction duration and precursor concentration. acs.org

By carefully tuning these parameters, scientists can produce this compound nanostructures with specific exposed crystal facets and surface areas, thereby optimizing their performance for targeted applications. researchgate.netnih.gov

Advanced Characterization Techniques for Cerium Dioxide

Structural and Morphological Elucidation

A suite of sophisticated analytical methods is employed to probe the crystal structure, size, shape, and surface topography of cerium dioxide. These techniques provide critical data that correlate the material's physical properties with its chemical behavior.

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. For this compound, XRD patterns consistently confirm a face-centered cubic (FCC) fluorite structure. nanochemres.orgingentaconnect.comscialert.netrsc.org The diffraction peaks observed in an XRD spectrum correspond to specific crystallographic planes, such as (111), (200), (220), and (311), which are characteristic of the CeO₂ cubic lattice. scialert.netrsc.orgmdpi.com The sharpness and intensity of these peaks can indicate the degree of crystallinity, with sharper peaks suggesting a higher degree of crystalline order. core.ac.uk

Powder X-ray Diffraction (XRPD) is a specific application of XRD used for the analysis of polycrystalline materials like CeO₂ nanoparticles. A key piece of information derived from XRPD data is the average crystallite size, which can be calculated using the Scherrer equation. nanochemres.orgscialert.netresearchgate.netrigaku.com This equation relates the broadening of the diffraction peaks to the size of the crystalline domains within the nanoparticles. scialert.netrigaku.com Studies have reported that the crystallite size of CeO₂ nanoparticles can be controlled by synthesis parameters, such as calcination temperature, with higher temperatures generally leading to larger crystallite sizes. core.ac.ukaip.org For instance, the crystallite size of CeO₂ nanoparticles has been reported to be in the range of 9-16 nm and can be influenced by thermal treatment. scialert.netaip.org It has been noted that for some CeO₂ nanoparticles, the crystallite size calculated from XRD is nearly identical to the particle size observed by other methods, suggesting they are single crystals. rigaku.com

Table 1: Representative XRD Data for this compound Nanoparticles

| Sample | Synthesis Method | Dominant Peaks (2θ) | Crystallite Size (nm) | Reference |

| CeO₂ | Co-precipitation | (111), (200), (220), (311) | ~20 | scielo.org.mx |

| CeO₂ | Hydrothermal | (111), (200), (220), (311), (222), (400), (331), (420) | ~15.25 | nanochemres.org |

| CeO₂ | Precipitation | (111), (200), (220), (311) | 9-16 | scialert.net |

| CeO₂ | Hydrothermal | (111), (200), (220), (311), (222) | 2.0-91 | acs.org |

Note: The crystallite size can vary significantly depending on the synthesis conditions.

Field Emission Scanning Electron Microscopy (FESEM), a higher resolution variant of SEM, provides more detailed surface information. FESEM is particularly useful for examining the morphology of nanostructured materials. rsc.org Studies using FESEM have confirmed the spherical morphology of CeO₂ nanocomposites and have been used to observe the uniform distribution of elements when CeO₂ is part of a composite material. rsc.org The diameters of CeO₂ nanoparticles have been determined to be in the range of 20–30 nm using High-Resolution SEM (HRSEM). nanochemres.org

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, allowing for the direct visualization of individual nanoparticles and their internal structure. nanochemres.orgscielo.br TEM analysis can confirm the particle shape, often revealing spherical or hexagonal morphologies, and provide precise measurements of particle size distribution. nanochemres.orgnih.govuky.edu For instance, TEM has been used to determine the average diameter of CeO₂ nanoparticles to be approximately 15.3 nm. nanochemres.org

High-Resolution TEM (HRTEM) takes this a step further by enabling the visualization of the atomic lattice of the crystalline nanoparticles. inflibnet.ac.in HRTEM images can reveal the crystallographic planes and the spacing between them, known as lattice spacing. nanochemres.orgresearchgate.net For CeO₂, a lattice spacing of approximately 0.31 nm is commonly observed, corresponding to the (111) plane of its cubic fluorite structure. researchgate.net HRTEM is also instrumental in identifying crystal defects, such as dislocations and vacancies, which can significantly influence the catalytic and electronic properties of this compound. mdpi.comwhiterose.ac.uk Selected Area Electron Diffraction (SAED), a technique often used in conjunction with TEM, produces diffraction patterns that further confirm the crystalline structure of the nanoparticles. researchgate.net

Table 2: Comparison of Particle Size Data from Different Techniques

| Technique | Measured Parameter | Typical Size Range (nm) | Key Insights |

| XRD | Crystallite Size | 2 - 91 | Provides average size of crystalline domains. acs.org |

| SEM/FESEM | Particle Size/Morphology | 20 - 300 | Reveals surface topography and agglomeration. nanochemres.orgcore.ac.uk |

| TEM/HRTEM | Particle Size/Lattice Structure | 2 - 65 | Allows direct visualization of individual particles and atomic planes. nih.govunizar.es |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. rsc.org For this compound, AFM is used to characterize the surface roughness and morphology of thin films and nanoparticles. ingentaconnect.comaston.ac.ukresearchgate.net Studies on CeO₂ thin films have used AFM to measure root mean square (RMS) surface roughness, with values reported to be around 2.1-3.6 nm and in some cases up to 34.54 nm, depending on deposition conditions. ingentaconnect.comaston.ac.uk The technique can reveal details about the grain structure and uniformity of the deposited films. aston.ac.ukaaru.edu.jo For nanoparticles, AFM can provide information on their size, shape, and how they are dispersed or agglomerated on a surface. nih.govresearchgate.net

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a liquid suspension. scientific.net For this compound nanoparticles, DLS determines the hydrodynamic diameter, which is the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. rsc.orgarxiv.org This measurement includes the core particle as well as any coating or solvent layer associated with it as it moves through the liquid. rsc.org The hydrodynamic diameter is often larger than the primary particle size measured by techniques like TEM or XRD due to particle agglomeration in suspension. nih.govmdpi.com DLS is particularly useful for assessing the stability of nanoparticle dispersions, as changes in the hydrodynamic diameter over time can indicate aggregation or settling. researchgate.netnih.gov For example, the average hydrodynamic diameter of polymer-coated CeO₂ nanoparticles has been measured to be around 14.5 to 15.5 nm. rsc.org

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the size, shape, and distribution of nanoparticles in a sample, whether in solid or liquid form. researchgate.netiucr.org Unlike XRD which provides information about the crystalline structure, SAXS probes larger-scale structures, typically in the range of 1 to 100 nm. researchgate.net For this compound, SAXS can provide detailed information on particle size distribution and can be used to study the formation and growth of nanoparticles in solution. researchgate.netresearchgate.net In some studies, SAXS analysis has revealed the presence of multiple particle populations, such as smaller primary particles and larger agglomerates. researchgate.net Anomalous Small-Angle X-ray Scattering (ASAXS) is a variant of SAXS that can be used to selectively analyze the size and shape of cerium oxide nanoparticles within a more complex matrix by tuning the X-ray energy to the cerium absorption edge. rsc.org

Electron Tomography and 3D Reconstruction

Electron tomography is a powerful technique for obtaining three-dimensional (3D) information about the morphology and internal structure of nanomaterials. sci-hub.sefrontiersin.org This method involves acquiring a series of two-dimensional (2D) transmission electron microscopy (TEM) images at various tilt angles, which are then computationally reconstructed to create a 3D model. bio-conferences.orgresearchgate.net

For this compound, electron tomography has been instrumental in visualizing the 3D shape of nanoparticles, revealing features that are not apparent in 2D projections. sci-hub.se For instance, what may appear as simple octahedra in 2D can be revealed as irregularly truncated octahedra with distinct {111} and {100} facets in 3D reconstructions. sci-hub.se This technique has also been used to identify the presence and nature of porosity within CeO₂ nanorods, showing that the pore characteristics can depend on the rod's size. sci-hub.se

Furthermore, when combined with spectroscopic techniques like Electron Energy Loss Spectroscopy (EELS), electron tomography can provide 3D maps of elemental composition and even the valence states of cerium ions (Ce³⁺/Ce⁴⁺). frontiersin.orgacs.org This has enabled researchers to visualize a facet-dependent reduction shell at the surface of ceria nanoparticles, where {001} facets are more likely to have a larger reduced surface shell compared to {111} facets. acs.org The ability to distinguish between atoms and vacancies in 3D reconstructions makes this technique invaluable for analyzing surface termination and defect structures, which are crucial for catalytic applications. bio-conferences.org

Spectroscopic and Elemental Analysis

Spectroscopic and elemental analysis techniques are vital for determining the chemical composition, vibrational properties, and electronic structure of this compound.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a widely used technique to identify functional groups and chemical bonds within a material. In the analysis of this compound, FTIR spectra primarily show absorption bands related to the Ce-O bond and surface-adsorbed species.

A prominent and characteristic peak for CeO₂ is observed in the low-wavenumber region, typically below 700 cm⁻¹, which is attributed to the Ce-O stretching vibration. ugal.romdpi.comsmf.mx The exact position of this peak can vary, with some studies reporting it at approximately 482 cm⁻¹ ugal.ro, 528 cm⁻¹ mdpi.com, and in the range of 437-541 cm⁻¹. researchgate.net The presence of this strong band confirms the formation of the cerium oxide lattice. smf.mxscielo.org.mx

Other bands frequently observed in the FTIR spectra of CeO₂ nanoparticles are associated with adsorbed water and hydroxyl groups. A broad band around 3446 cm⁻¹ and a peak near 1638 cm⁻¹ are commonly assigned to the O-H stretching and bending vibrations of adsorbed water molecules, respectively. ugal.rosemanticscholar.org These bands can arise from the synthesis process or from atmospheric moisture. ugal.ro

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Ce-O Stretching | < 700 | ugal.romdpi.comsmf.mx |

| O-H Stretching (adsorbed H₂O) | ~3446 | ugal.ro |

| H-O-H Bending (adsorbed H₂O) | ~1638 | ugal.rosemanticscholar.org |

| C-O bond stretching | ~1100 | semanticscholar.org |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for investigating the optical properties of this compound, particularly its absorption characteristics and electronic band gap. aip.org CeO₂ nanoparticles typically exhibit a strong absorption band in the ultraviolet (UV) region of the spectrum. scielo.org.mxresearchgate.net This absorption is due to the charge transfer transition from the O 2p orbital to the Ce 4f orbital. nipne.ro

The position of the absorption peak can vary depending on factors like particle size, synthesis method, and doping. For instance, absorption maxima have been reported at wavelengths around 330 nm nanochemres.org, 349 nm aip.org, and 380 nm. scielo.org.mx A shift in the absorption peak towards shorter wavelengths (a "blue shift") compared to bulk CeO₂ is often observed in nanoparticles and is attributed to the quantum confinement effect. scielo.org.mxasianpubs.org

From the UV-Vis absorption data, the optical band gap (Eg) of this compound can be determined using a Tauc plot. The calculated band gap for CeO₂ nanoparticles typically falls in the range of 3.1 eV to 3.4 eV. aip.orgnanochemres.orgasianpubs.org For example, different studies have reported band gap values of 3.26 eV scielo.org.mx, 3.34 eV nanochemres.org, and 3.1 eV. aip.org

| Property | Value | Reference |

| Absorption Maximum | ~330 - 380 nm | scielo.org.mxaip.orgnanochemres.org |

| Optical Band Gap (Eg) | 3.1 - 3.4 eV | aip.orgnanochemres.orgasianpubs.org |

Raman Spectroscopy

Raman spectroscopy is a sensitive tool for probing the crystal structure, defects, and vibrational modes of this compound. nih.gov For crystalline CeO₂ with a cubic fluorite structure, the most prominent feature in the Raman spectrum is a strong, sharp peak located at approximately 464-465 cm⁻¹. nih.govphyschemres.orgresearchgate.net This peak is assigned to the triply degenerate F2g mode, which corresponds to the symmetric stretching vibration of the Ce-O8 vibrational unit. nih.govunesp.br

The position, width, and intensity of this F2g peak can provide valuable information about the material. For instance, a shift in the peak position and an increase in its width can be related to phonon confinement effects in nanoparticles and the presence of oxygen vacancies. physchemres.orgcolumbia.edu The presence of oxygen vacancies can also give rise to weaker bands at other wavenumbers, such as around 600 cm⁻¹. unesp.brcolumbia.edu In some cases, additional peaks around 253 cm⁻¹ have been attributed to surface phonon modes in nanocrystallites. unesp.br

Raman spectroscopy is also effective in identifying the presence of dopants and their effect on the CeO₂ lattice. physchemres.org The technique can distinguish between different phases and is sensitive to structural disorder. aip.orgaip.org

| Raman Feature | Wavenumber (cm⁻¹) | Assignment | Reference |

| Main Peak | ~464-465 | F2g symmetric stretching of Ce-O8 | nih.govphyschemres.orgresearchgate.net |

| Defect-induced Mode | ~600 | Oxygen vacancies | unesp.brcolumbia.edu |

| Surface Phonon Mode | ~253 | Size effects in nanocrystals | unesp.br |

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), is a standard technique for elemental analysis. scielo.org.mx EDX analysis of this compound confirms the presence of cerium (Ce) and oxygen (O), the constituent elements of the compound. ugal.romdpi.comdergipark.org.tr

The EDX spectrum displays peaks corresponding to the characteristic X-ray energies of Ce and O. For example, peaks for oxygen are typically observed at around 0.53 keV (Kα line), while cerium shows peaks at approximately 4.84 keV (Lα line) and 0.88 keV (M line). ugal.ro This analysis is crucial for verifying the purity of the synthesized material, ensuring that no significant impurities from precursor materials or the synthesis environment are present. mdpi.comdergipark.org.tr Quantitative EDX analysis can also provide the weight and atomic percentages of the elements, confirming the stoichiometry of the this compound. mdpi.comjetir.org

| Element | Characteristic X-ray Energy (keV) | Reference |

| Oxygen (O) | ~0.53 (Kα) | ugal.ro |

| Cerium (Ce) | ~4.84 (Lα), ~0.88 (M) | ugal.ro |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. ucf.eduresearchgate.net For this compound, XPS is particularly valuable for its ability to distinguish between the two primary oxidation states of cerium: Ce⁴⁺ and Ce³⁺. aip.orgresearchgate.net

The Ce 3d core-level spectrum of this compound is complex, featuring multiple peaks due to spin-orbit splitting (into 3d₅/₂ and 3d₃/₂ components, often labeled V and U respectively) and final-state effects. aip.orgchalcogen.ro The spectrum is typically deconvoluted into several pairs of peaks corresponding to different final states associated with both Ce⁴⁺ and Ce³⁺ ions. aip.orgresearchgate.net The presence of Ce³⁺ is indicative of oxygen vacancies in the CeO₂ lattice. researchgate.net The binding energies for Ce 3d are generally found in the 850-920 eV range. physchemres.org

The O 1s spectrum can also provide insights. It can often be deconvoluted to distinguish between lattice oxygen in CeO₂, oxygen in hydroxyl groups (–OH), and adsorbed water. aip.org Analysis of the valence band region can also confirm the reduction of Ce⁴⁺ to Ce³⁺ through the appearance of a feature associated with the Ce 4f state. ucl.ac.uk

| Core Level | Feature | Significance | Reference |

| Ce 3d | Multiple peaks (V and U spin-orbit components) | Distinguishes between Ce⁴⁺ and Ce³⁺ oxidation states | aip.orgresearchgate.net |

| O 1s | Deconvoluted peaks | Identifies lattice oxygen, hydroxyl groups, and adsorbed water | aip.org |

| Valence Band | Feature near the leading edge | Population of Ce 4f state, indicating Ce³⁺ | ucl.ac.uk |

UV-Vis Diffuse Reflectance Spectroscopy (DRS)

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a pivotal technique for investigating the optical properties of this compound (CeO₂). The analysis of CeO₂ using DRS reveals strong absorption in the ultraviolet region, which is characteristic of the material. upc.edu The spectra typically exhibit broad absorption bands below 400-450 nm. upc.edu These absorptions are primarily attributed to charge transfer transitions from the O 2p orbital to the Ce 4f orbital. conicet.gov.arias.ac.in Specifically, two main charge transfer transitions are often identified: one from O²⁻ to Ce⁴⁺ and another from O²⁻ to Ce³⁺. ias.ac.in The presence of both Ce⁴⁺ and Ce³⁺ states is a key feature of ceria's electronic structure.

The position and intensity of these absorption bands can be influenced by factors such as particle size, crystallinity, and the presence of defects. upc.edujst.go.jp For instance, in nanocrystalline CeO₂, a blue shift in the absorption edge is often observed, which can be attributed to quantum confinement effects in very small particles. ias.ac.in The optical energy band gap (Eg) of this compound can be estimated from the DRS data. For CeO₂ nanoparticles, the band gap is typically reported to be in the range of 3.2 to 3.3 eV. espublisher.comijsrst.com However, values can vary, with some studies reporting band gaps as high as 3.8 eV, which is associated with the O²⁻ to Ce⁴⁺ charge transfer. conicet.gov.ar Lower energy absorptions, sometimes referred to as "mid-gap states," around 3.4 eV have also been reported and are attributed to f-d transitions within Ce³⁺ ions. conicet.gov.ar

Research has shown that synthesis conditions directly impact the optical properties observed via DRS. For CeO₂ nanoparticles synthesized hydrothermally, absorption peaks have been noted between 365 and 384 nm. jst.go.jp In studies comparing different nanoshapes of CeO₂, distinct absorption characteristics and band gap values were found for polycrystalline, rod, cube, and octahedra forms, with band gaps ranging from 2.44 eV to 3.04 eV. upc.edu

Surface Area and Porosity Analysis

The catalytic and adsorptive performance of this compound is critically dependent on its textural properties, namely its surface area and porosity. These characteristics are extensively studied using gas sorption analysis.

The Brunauer-Emmett-Teller (BET) method is the most common technique for determining the specific surface area of CeO₂ powders. The analysis involves measuring the amount of an inert gas, typically nitrogen, that adsorbs onto the material's surface at cryogenic temperatures. The specific surface area is a crucial parameter, as a higher surface area generally provides more active sites for catalytic reactions. stanfordmaterials.com

The BET surface area of this compound is highly dependent on the synthesis method and subsequent thermal treatment. For example, CeO₂ prepared by co-precipitation methods may have a surface area in the range of 30-40 m²/g. researchgate.net In contrast, techniques like hydrothermal synthesis, sol-gel processes, and nanocasting can produce CeO₂ with significantly higher surface areas. stanfordmaterials.comresearchgate.netmdpi.com Values ranging from approximately 60 m²/g to over 150 m²/g have been reported for nanoparticles and mesoporous structures. stanfordmaterials.comresearchgate.netrsc.org For instance, CeO₂ synthesized using a hard template method showed a specific surface area of about 120 m²/g, while another study achieved a remarkable 105 m²/g via a gel-combustion technique. researchgate.netfigshare.com

| Synthesis Method | Reported BET Surface Area (m²/g) | Reference |

|---|---|---|

| pH Adjusted Precipitation | 28.4 | u-tokai.ac.jp |

| Co-precipitation | 30-40 | researchgate.net |

| Calcium-doped Co-precipitation | 59.8 | researchgate.net |

| Gel-Combustion | 105.04 | researchgate.net |

| Hard Template Method | ~120 | figshare.com |

| Engineered Nanocrystalline | 120-150 | stanfordmaterials.com |

Nitrogen adsorption/desorption isotherms provide detailed information about the porosity of this compound, including pore volume and pore size distribution. According to the IUPAC classification, CeO₂ materials often exhibit a Type IV isotherm, which is characteristic of mesoporous materials (pores with diameters between 2 and 50 nm). upc.eduresearchgate.netfigshare.com

The isotherm is typically accompanied by a hysteresis loop, the shape of which gives insight into the pore geometry. H3 or H4 type hysteresis loops are commonly observed for CeO₂. upc.edufigshare.com An H3 loop suggests the presence of aggregates of plate-like particles forming slit-shaped pores, while an H4 loop is often associated with materials containing both micropores and mesopores. upc.edufigshare.com The analysis of the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method allows for the calculation of the pore size distribution. mdpi.comrsc.orgfigshare.com For many synthesized CeO₂ materials, this analysis reveals a narrow pore size distribution, although bimodal distributions with two distinct pore size groups have also been reported. figshare.com

Thermal Analysis

Thermal analysis techniques are employed to study the effect of heat on this compound, revealing information about its thermal stability, decomposition pathways of its precursors, and phase transitions.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and to study the decomposition of its precursors, such as cerium hydroxide (B78521), carbonate, or nitrate (B79036) salts. dergipark.org.trindexcopernicus.com

A typical TGA curve for a CeO₂ precursor shows distinct weight loss stages. An initial weight loss observed at temperatures below 200°C is generally attributed to the removal of physically adsorbed and hydration water. dergipark.org.trnaturalspublishing.com A more significant weight loss often occurs at higher temperatures, for example between 200°C and 400°C, which corresponds to the decomposition of the precursor material into cerium oxide. indexcopernicus.comnaturalspublishing.comiaea.org This stage involves the combustion of residual organic species or the release of gases like CO₂ from carbonates. indexcopernicus.comiaea.org Above a certain temperature, often around 600°C, the TGA curve typically shows a plateau, indicating that the decomposition is complete and the resulting cerium oxide is thermally stable in that temperature range. dergipark.org.trindexcopernicus.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This analysis detects physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, crystallization, and decomposition reactions.

In the analysis of this compound precursors, DTA curves show various peaks. Endothermic peaks can indicate processes like melting or the loss of water of hydration. dergipark.org.trnaturalspublishing.com Exothermic peaks are often associated with the crystallization of amorphous CeO₂ into its stable cubic fluorite structure or the combustion of organic residues from the synthesis process. naturalspublishing.comiaea.org For example, an exothermic event observed between 290°C and 330°C in one study was attributed to the decomposition of organic species and precursors, leading to the formation of nanocrystalline CeO₂. naturalspublishing.com DTA, when used in conjunction with TGA, provides a comprehensive understanding of the thermal events that occur during the transformation of a precursor into the final this compound material. jst.go.jpiaea.orgsemanticscholar.org

Electrochemical and Surface Potential Characterization

The electrochemical and surface properties of this compound are critical to its performance in a wide range of applications, from catalysis to energy storage. Techniques such as cyclic voltammetry and potentiometric titration provide invaluable insights into the redox behavior and surface chemistry of this material.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of this compound. By applying a varying potential to a this compound-modified electrode and measuring the resulting current, researchers can elucidate the kinetics of electron transfer and the catalytic activity of the material. researchgate.net The distinctive redox behavior of this compound, involving the interconversion between Ce³⁺ and Ce⁴⁺ oxidation states, is a key factor in its electrochemical performance. nanochemres.org

Studies have shown that modifying electrodes with this compound nanoparticles enhances their electroactive surface area, leading to higher peak currents in cyclic voltammograms compared to unmodified electrodes. nih.gov This indicates that this compound facilitates more efficient electrochemical reactions. nanochemres.org The redox peaks observed in the cyclic voltammograms of this compound are attributed to the Ce³⁺/Ce⁴⁺ transitions. irost.irrsc.org For instance, in some studies, symmetrical redox peaks have been observed at approximately +0.51 V and +0.35 V, corresponding to the Ce³⁺/Ce⁴⁺ redox couple. researchgate.net The exact potential of these peaks can vary depending on the experimental conditions, such as the pH of the electrolyte and the composition of the electrode. unibo.it

The scan rate, which is the rate at which the potential is varied, also influences the cyclic voltammogram. The relationship between the peak current and the scan rate can provide information about whether the electrochemical process is diffusion-controlled or adsorption-controlled. researchgate.net In many cases, the electrochemical behavior of this compound-modified electrodes is found to be irreversible, with electron transfer being controlled by a combination of diffusion and adsorption processes. researchgate.net

The electrochemical properties of this compound, as studied by cyclic voltammetry, are crucial for its application in sensors, supercapacitors, and fuel cells. nanochemres.orgupc.edu For example, the ability of this compound to facilitate electron transfer makes it a promising material for the development of electrochemical sensors for the detection of various analytes. irost.ir

| Electrode System | Electrolyte | Redox Peak Potentials (V) | Key Findings | Reference |

| CeO₂/GC | 0.2 M PBS (pH 7) | Oxidation: ~0.65, ~0.8; Reduction: not specified | Enhanced electron transfer compared to bare GC electrode. | unibo.it |

| CeO₂G5 | 1M H₂SO₄ | Not specified | Highest current response among composites with varying graphene content. | researchgate.net |

| CPE/porous CeO₂ | 0.1 M PBS (pH 3) | 0.241 and 0.213 | Redox peaks attributed to Ce³⁺/Ce⁴⁺. | irost.ir |

| CeO₂@void@C | Not specified | Not specified | Used to study reaction kinetics for Li-ion battery applications. | researchgate.net |

| CeO₂(111) on Pt(111) | 0.1 M KOH | >0.7 (oxidation), 0.15 and 0.45 (reduction) | Size-dependent redox behavior; smaller islands show more extensive redox transitions. | rsc.org |

Potentiometric Titration for Surface Site Density and Intrinsic Affinity Constants

Potentiometric titration is a fundamental technique for characterizing the surface chemistry of this compound, providing quantitative information about the density of surface functional groups and their intrinsic affinity for protons. researchgate.netresearchgate.net This method involves titrating a suspension of this compound with an acid or base and monitoring the resulting change in pH. mdpi.com The data obtained from these titrations can be used to determine key parameters that describe the surface charging behavior of the material.

The surface of this compound in an aqueous environment is typically covered with hydroxyl groups (Ce-OH). These groups can undergo protonation (Ce-OH + H⁺ ↔ Ce-OH₂⁺) or deprotonation (Ce-OH ↔ Ce-O⁻ + H⁺) depending on the pH of the solution. These reactions give the this compound surface an amphoteric character. mdpi.com Potentiometric titration allows for the determination of the point of zero charge (pzc), which is the pH at which the net surface charge is zero. rsc.org

By analyzing the titration curves, researchers can calculate the surface site density (Γ), which represents the number of active surface hydroxyl groups per unit area. researchgate.netresearchgate.netacs.org For example, in one study, the surface site density for ceria colloids was found to be significantly higher than for ceria pellets, highlighting the influence of material morphology on surface properties. researchgate.netresearchgate.net

Furthermore, potentiometric titration data can be fitted to surface complexation models (SCMs) to determine the intrinsic affinity constants (K) for the surface protonation and deprotonation reactions. mdpi.com These constants are crucial for predicting how the surface charge of this compound will vary with pH, which in turn affects its interaction with ions and other species in solution. Different mathematical models, such as the Constant Capacitance Model (CCM), Diffuse Layer Model (DLM), and a combined model (CEM), can be applied to the experimental data to derive these constants. mdpi.com

The surface properties determined by potentiometric titration are essential for understanding and optimizing the performance of this compound in applications such as catalysis, adsorption, and as a material in geochemical environments. researchgate.netresearchgate.netmdpi.com

| Material Form | Electrolyte | Surface Site Density (sites·nm⁻²) | Point of Zero Charge (pH) | Key Findings | Reference |

| Ceria Colloids | 0.1 M NaClO₄ | 52.0 ± 5.5 | Not specified | High surface site density. | researchgate.netresearchgate.net |

| Ceria Pellet | 0.1 M NaClO₄ | 2.3 ± 0.1 | Not specified | Lower surface site density compared to colloids. | researchgate.netresearchgate.net |

| Ceria Nanoparticles | 0.011 mol dm⁻³ (Na⁺ or Cs⁺) | 0.13 | 6 | The model quantitatively describes the titration curve. | acs.org |

| Ceria Particles | Water | Not specified | 5.6 | Porous nature of particles determined. | rsc.org |

| Ceria Particles | 0.001 M KCl | Not specified | 5.2 | PZC shifts in the presence of electrolyte. | rsc.org |

Theoretical and Computational Studies of Cerium Dioxide

Electronic Structure Calculations

The accurate description of the electronic properties of CeO₂, particularly the behavior of the strongly correlated Ce 4f electrons, presents a significant challenge for theoretical methods. Standard computational approaches often fail to correctly predict its insulating nature.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. However, standard DFT approximations, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), struggle to accurately describe the localized 4f orbitals in cerium dioxide. This is primarily due to the self-interaction error, which incorrectly delocalizes these electrons, leading to a metallic ground state instead of the experimentally observed insulating one. core.ac.uk

To overcome this limitation, the DFT+U method is employed. This approach adds an on-site repulsive potential, represented by the Hubbard U parameter, to the localized d and f orbitals. core.ac.uk This correction helps to properly localize the strongly correlated Ce 4f electrons, providing a more accurate description of the electronic structure. researchgate.netresearchgate.net The DFT+U method is considered a practical and less computationally expensive alternative to more complex methods like hybrid functionals or self-consistent GW for extensive solid-state simulations. aip.org The selection of the U value is crucial, and studies often explore a range of U values to achieve the best agreement with experimental data for properties like lattice parameters and band gaps. researchgate.netaip.org

The LDA+U method applies the Hubbard U correction within the Local Density Approximation. Studies have shown that for CeO₂, the LDA+U results can be in better agreement with experimental data for certain properties compared to GGA+U. aps.orgresearchgate.net For instance, at various effective U (Ueff) values, the calculated bulk modulus using LDA+U aligns well with the experimental range of 204–236 GPa. aps.orgresearchgate.net The method has been used to investigate the electronic and structural properties of both CeO₂ and Ce₂O₃. researchgate.net While standard LDA underestimates the band gap, the LDA+U approach correctly predicts an anti-ferromagnetic insulating state for Ce₂O₃ and provides a more accurate picture of the electronic structure of CeO₂. researchgate.net

The GGA+U method incorporates the Hubbard U term with the Generalized Gradient Approximation. While GGA calculations alone may result in a less accurate description of the atomic structure of CeO₂ (e.g., longer lattice parameters and smaller bulk modulus), the addition of the U term improves the results. researchgate.net The GGA+U approach has been shown to significantly improve the prediction of the band gap. For example, one study found that the O2p-Ce4f band gap increased from 2.30 eV in standard GGA to 3.30 eV in GGA+U, which is very close to the experimental value of 3.33 eV. core.ac.uk Similarly, the O2p-Ce5d gap was calculated to be 5.98 eV with GGA+U, nearing the experimental value of 6.0 eV. core.ac.uk Some research indicates that adding a U term to the oxygen 2p electrons (GGA+Uf+Up) in addition to the cerium 4f electrons can further improve the description of lattice parameters, band gaps, and formation energies. aip.org

Table 1: Comparison of calculated and experimental properties of this compound using different theoretical methods. Data compiled from multiple sources. core.ac.ukaps.orgresearchgate.net

The coupled-cluster (CC) approach is a high-accuracy, ab initio quantum-chemical method used to study electron-correlation effects. nih.govaip.org To handle solid-state systems like CeO₂, it is often applied within the "method of increments," which combines Hartree-Fock calculations for the periodic system with correlation calculations on finite clusters. mpg.deaip.org This incremental expansion allows for the calculation of the correlation energy in terms of one-body, two-body, and higher-order contributions, which has been shown to converge rapidly for CeO₂. aip.org

Using the coupled-cluster approach, researchers have been able to recover approximately 93% of the experimental cohesive energy of CeO₂. nih.govaip.org The calculated lattice constant (5.43 Å) and bulk modulus (240 GPa) are also in good agreement with experimental values. mpg.de This demonstrates the power of wave-function-based methods to provide reliable values for the ground-state properties of strongly correlated materials like this compound. nih.govmpg.de

Analysis of Electronic States

Analyzing the electronic states, particularly the Density of States, provides a deeper understanding of the material's electronic properties, including its conductivity and optical characteristics.

The Density of States (DOS) analysis reveals the distribution of electronic energy levels within a material. For CeO₂, DOS calculations are essential for understanding its band structure. arxiv.org Theoretical studies consistently show that the valence band is primarily composed of oxygen 2p states, while the conduction band is mainly formed by the empty cerium 4f states. arxiv.orgcdmf.org.brnih.gov The Fermi level is located within the band gap, confirming the insulating nature of stoichiometric CeO₂. arxiv.org

Calculations using DFT+U methods show that the inclusion of the Hubbard U parameter is critical for obtaining a DOS that agrees with experimental X-ray Photoelectron Spectroscopy (XPS) data. core.ac.uk The GGA+U method, for example, predicts a band gap between the O 2p and Ce 4f states of around 2.3 eV to 3.3 eV, depending on the U values used. core.ac.ukaip.org The analysis of partial DOS (PDOS) further confirms the specific contributions of Ce 4f and O 2p orbitals to the conduction and valence bands, respectively, highlighting their crucial role in the electronic and optical properties of this compound. arxiv.org

Table 2: Summary of Orbital Contributions to the Electronic Bands of this compound from DOS Analysis. core.ac.ukarxiv.orgcdmf.org.br

Cerium 4f Electron Localization and Participation in Chemical Bonding

Theoretical studies have provided significant insights into the electronic structure of this compound (CeO₂), particularly concerning the role of cerium's 4f electrons. While traditionally considered "core-like" and non-bonding in many lanthanide compounds, in CeO₂, these electrons are actively involved in chemical bonding. nih.govaip.orgaip.org

High-level ab initio calculations reveal that the overlap between Ce 4f and O 2p orbitals increases with the coordination number of the cerium atoms. nih.govaip.org This enhanced overlap contributes to the covalent character of the Ce-O bond and influences the molecule's geometry. nih.govaip.org X-ray photoelectron spectroscopy (XPS) analysis, combined with relativistic discrete-variational calculations, has established that Ce 4f electrons directly participate in the formation of chemical bonds in CeO₂, partially losing their distinct f character. rsc.orgrsc.org These electrons are primarily localized within the outer valence band. rsc.orgrsc.org

The ground state electronic configuration of a cerium atom is [Xe] 5s²5p⁶4f²5d⁰6s²6p⁰. rsc.org In CeO₂, the formation of both inner and outer valence molecular orbitals (MOs) contributes to the complex XPS spectral structure. rsc.orgrsc.org The Ce 5p atomic orbitals are involved in forming both inner and outer valence MOs. rsc.orgrsc.org Specifically, the filled Ce 5p₁/₂, 5p₃/₂ and O 2s atomic shells play a significant role in the formation of inner valence molecular orbitals (IVMOs). rsc.orgrsc.org In contrast, Ce 5s electrons show weak participation in chemical bonding. rsc.orgrsc.org It has been estimated that the electrons in the IVMOs weaken the chemical bond formed by the outer valence molecular orbital (OVMO) electrons by approximately 37%. rsc.org

Upon partial reduction of ceria, excess electrons populate the localized, Ce-centered 4f orbitals. nih.govaip.org This interplay between the admixture and localization of the 4f-block electrons is crucial in modulating the bonding patterns within cerium oxide molecules. nih.govaip.org The presence of both Ce³⁺ and Ce⁴⁺ ions in ceria samples, a concept known as mixed valence, has been a subject of discussion, with some studies associating the complex XPS structure with this phenomenon. rsc.org However, other research suggests that CeO₂ contains only Ce⁴⁺ ions, attributing the complex Ce 3d XPS structure to final state effects. rsc.org

Valence and Conduction Band Position Determination

The determination of the valence band (VB) and conduction band (CB) positions in this compound is crucial for understanding its electronic and photocatalytic properties. This compound is an n-type semiconductor with a band gap that is influenced by the presence of localized Ce 4f states. mdpi.comsemanticscholar.org

Experimentally, the band gap of CeO₂ has been determined to be around 6 eV, corresponding to the energy difference between the valence band, which is predominantly of O 2p character, and the conduction band, which has a predominantly Ce 5d character. mdpi.comsemanticscholar.org However, the presence of empty, localized Ce 4f states within this gap leads to a functional band gap of approximately 3 eV, which is the energy distance from the valence band to the bottom of these empty 4f states. mdpi.comsemanticscholar.org The conduction band is primarily formed by these Ce 4f energy states. semanticscholar.org

X-ray photoelectron spectroscopy (XPS) is a key technique for determining band offsets. Studies on CeO₂ deposited on germanium (Ge) have shown that the valence band offset (VBO) is nearly identical for (100), (110), and (111) Ge orientations, with a value of approximately 1.6 eV. vt.edu The conduction band offset (CBO) was determined to be 1.3 eV, calculated using the measured optical band gap of CeO₂. vt.edu

The positions of the valence and conduction band edges can be calculated using the following empirical equations:

ECB = χ - Ec - 0.5 * Eg

EVB = ECB + Eg

Where:

ECB is the conduction band edge potential.

EVB is the valence band edge potential.

χ is the absolute electronegativity of the semiconductor (5.56 eV for CeO₂). mdpi.comsemanticscholar.org

Ec is the energy of free electrons on the hydrogen scale (approximately 4.5 eV). mdpi.comsemanticscholar.org

Eg is the band gap energy.

Using a band gap of ~3 eV, the calculated values for ECB and EVB are -0.44 eV and 2.56 eV, respectively. mdpi.comsemanticscholar.org Other studies using valence band XPS spectra have estimated the surface valence band edge of CeO₂ to be 2.1 eV, and with a measured band gap of 2.62 eV, the conduction band minimum was calculated to be -0.52 eV. researchgate.net

Recent research has highlighted the influence of the local environment on the absolute band edge positions. acs.org The Madelung potential at the oxygen site is a key descriptor for the O 2p band edge positions. acs.org A higher Madelung potential implies stronger electron binding and a more negative valence band maximum. acs.org

Table 1: Experimentally and Calculated Band Positions of this compound

| Property | Value (eV) | Method | Reference |

|---|---|---|---|

| Valence Band Offset (VBO) on Ge | |||

| CeO₂/(100)Ge | 1.6 | XPS | vt.edu |

| CeO₂/(110)Ge | 1.5 | XPS | vt.edu |

| CeO₂/(111)Ge | 1.6 | XPS | vt.edu |

| Conduction Band Offset (CBO) on Ge | 1.3 | Calculated | vt.edu |

| Calculated Band Edges (Eg ~3 eV) | |||

| Conduction Band (ECB) | -0.44 | Empirical Equation | mdpi.comsemanticscholar.org |

| Valence Band (EVB) | 2.56 | Empirical Equation | mdpi.comsemanticscholar.org |

| Calculated Band Edges (Eg = 2.62 eV) | |||

| Conduction Band (ECB) | -0.52 | VB-XPS & Calculation | researchgate.net |

| Valence Band (EVB) | 2.1 | VB-XPS | researchgate.net |

Simulation of Atomic and Electronic Structure of Stepped Surfaces

Computational simulations, particularly those employing density functional theory (DFT), have been instrumental in understanding the atomic and electronic structure of stepped surfaces of this compound. scispace.commpg.de These stepped surfaces, which are essentially one-dimensional defects, exhibit unique properties compared to the flat (111) surface and are crucial for the catalytic activity of ceria. mpg.de

DFT calculations have been used to design and analyze various stoichiometric and non-stoichiometric models of stepped surfaces with increasing complexity. scispace.com These studies have revealed that the electronic structure of the regular CeO₂(111) surface is very similar to that of the bulk material. scispace.com However, the presence of step edges introduces significant changes.

A key finding is that Ce³⁺ ions can exist even in stoichiometrically ideal extended ceria samples, particularly at low-coordinated sites like step edges. scispace.comresearchgate.net The formation of oxygen vacancies at these stepped surfaces also induces the formation of Ce³⁺ ions, with the reduced atoms tending to occupy sites with the lowest possible coordination number. scispace.com

Combined scanning tunneling microscopy (STM) and DFT studies have provided detailed insights into the topography and electronic structure of step edges on the CeO₂(111) surface. mpg.de These investigations have shown that step edges on CeO₂(111) possess unusual electronic and electrostatic properties. mpg.de Conductance spectroscopy has revealed significant differences in the electronic properties of various step types, indicated by different onset positions of the ceria conduction band. mpg.de These shifts are attributed to the formation of distinct edge electronic states that split off from the main ceria conduction band. mpg.de

Simulations have identified different stable step structures on the CeO₂(111) surface. researchgate.net For example, the removal of a top layer of oxygen from a stepped surface can lead to a reorganization of the atomic and electronic structure of the outermost layers, in some cases forming a layer of CeO supported on CeO₂(111). scispace.com The analysis of Bader charges and calculated magnetic moments confirms the reduction of cerium ions at these defect sites. scispace.com

Computational Modeling of Defect Chemistry and Oxygen Vacancy Formation Energy

Computational modeling has been essential in elucidating the complex defect chemistry of this compound, with a particular focus on the formation of oxygen vacancies. These vacancies are fundamental to ceria's high oxygen storage capacity and its catalytic and solid oxide fuel cell applications. nih.gov

The formation of a neutral oxygen vacancy in CeO₂ is generally understood to involve the reduction of two Ce⁴⁺ ions to Ce³⁺. aip.org The two excess electrons left behind by the removed oxygen ion become localized in the 4f orbitals of two neighboring cerium cations, forming small polarons. mpg.de

Density Functional Theory (DFT) calculations, often with a Hubbard correction (DFT+U), are widely used to model these systems. aip.orgacs.org However, standard DFT methods can underestimate the oxygen vacancy formation energy. nih.govacs.org Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, provide results that are in much closer agreement with experimental values. nih.govacs.org For instance, the oxygen vacancy formation energy predicted by hybrid functionals like PBE0 and HSE06 is in the range of 3.63–4.09 eV, which is close to the experimental value of 4.2 ± 0.3 eV. nih.govacs.org

The location of the two Ce³⁺ ions relative to the oxygen vacancy has been a topic of considerable research. Early theoretical work assumed the electrons were trapped at the nearest neighbor (NN) cerium sites. acs.org Later DFT+U calculations suggested that localization at the next-nearest neighbor (NNN) sites was more favorable. acs.org More recent studies have indicated that multiple configurations, including NN-NNN and NNN-NNN, can have very similar low formation energies. acs.org

The formation energy of oxygen vacancies is significantly lower on surfaces compared to the bulk, and it varies depending on the crystallographic plane. researchgate.net Theoretical calculations have shown the following order of stability for oxygen vacancy formation on different CeO₂ surfaces: (110) < (100) < (111). researchgate.net This indicates that it is easiest to form oxygen vacancies on the (110) surface. researchgate.net

Strain has also been identified as a critical factor influencing defect behavior. mpg.de DFT+U calculations have shown that tensile strain favors the formation of isolated surface vacancies with NNN polarons, while compressive strain favors isolated subsurface vacancies with NN polarons. mpg.de Furthermore, compressive strain promotes the formation of vacancy dimers, suggesting that strain can be used to control the clustering of vacancies. mpg.de

Table 2: Calculated Oxygen Vacancy Formation Energies in this compound

| Method | Functional | Formation Energy (eV) | Reference |

|---|---|---|---|

| DFT+U | UCe/O = 5.0/0 eV | 2.60 | nih.gov |

| DFT+U | UCe/O = 5.0/5.5 eV | 2.22 | nih.gov |

| Hybrid Functional | PBE0 | 3.84 | nih.govacs.org |

| Hybrid Functional | HSE06 | 3.63–4.09 | nih.govacs.org |

| Experimental | Calorimetric Titration | 4.2 ± 0.3 | nih.gov |

| Surface Vacancy Formation Energies | |||

| (110) plane | 1.99 | researchgate.net | |

| (100) plane | 2.27 | researchgate.net | |

| (111) plane | 2.60 | researchgate.net |

Surface Chemistry and Defect Engineering in Cerium Dioxide

Oxygen Vacancy Formation and Dynamics

The surface and bulk properties of cerium dioxide (CeO₂) are intrinsically linked to the formation and dynamics of oxygen vacancies. These vacancies are point defects in the crystal lattice where an oxygen anion is missing. The creation of an oxygen vacancy results in the reduction of two adjacent Ce⁴⁺ ions to Ce³⁺ to maintain charge neutrality. acs.orgacs.org This process is central to ceria's functionality in a wide range of applications, particularly in catalysis. acs.org The energy required to form these vacancies is a critical parameter, with lower formation energies indicating a higher propensity for the material to be reduced. aaru.edu.jotku.edu.tw

Role of the Ce³⁺/Ce⁴⁺ Redox Couple in Oxygen Storage Capacity

The remarkable oxygen storage capacity (OSC) of this compound is a direct consequence of the facile and reversible redox cycle between its two stable oxidation states: Ce⁴⁺ and Ce³⁺. naturalspublishing.comunimore.it This ability to readily release and uptake oxygen is what makes ceria an indispensable component in applications such as three-way catalysts for automotive exhaust treatment. naturalspublishing.com When the partial pressure of oxygen is low, ceria releases oxygen from its lattice, leading to the formation of oxygen vacancies and the reduction of Ce⁴⁺ to Ce³⁺. scispace.com Conversely, in an oxygen-rich environment, it can re-incorporate oxygen, oxidizing Ce³⁺ back to Ce⁴⁺. scispace.com

The concentration of Ce³⁺ ions is directly related to the number of oxygen vacancies. uea.ac.uk A higher concentration of Ce³⁺ enhances the OSC of the material. scispace.com This redox process is not limited to the surface; oxygen vacancies can migrate from the bulk to the surface, facilitating the transfer of lattice oxygen. uea.ac.uk The interplay between these two oxidation states allows ceria to act as an oxygen buffer, maintaining an optimal air-to-fuel ratio for the efficient conversion of harmful exhaust gases. tku.edu.tw The efficiency of this redox cycle is a key factor in the catalytic performance of ceria-based materials. naturalspublishing.com

Influence of Crystallographic Orientation on Oxygen Vacancy Formation (e.g., (111), (110), (100) faces)

The energy required to form an oxygen vacancy in this compound is not uniform across its different crystallographic surfaces. This anisotropy in vacancy formation energy significantly influences the catalytic activity of differently shaped ceria nanocrystals. The most stable and commonly exposed surface of ceria is the (111) facet. acs.orgnih.gov This surface is characterized by a densely packed arrangement of atoms and consequently has the highest oxygen vacancy formation energy among the low-index planes. aaru.edu.jotku.edu.tw

In contrast, the more open and corrugated (110) and (100) surfaces exhibit lower oxygen vacancy formation energies. acs.orgaaru.edu.joresearchgate.net This is attributed to the lower coordination number of the surface atoms on these facets, making it easier to remove an oxygen atom. acs.org Theoretical calculations and experimental studies have consistently shown that the energy to create an oxygen vacancy is significantly lower on the surface compared to the bulk. aaru.edu.jonaturalspublishing.com The preferential formation of vacancies on these more reactive surfaces makes them key sites for catalytic reactions. aaru.edu.jo

Oxygen Vacancy Formation Energies on Different this compound Surfaces

| Surface Face | Calculated Formation Energy (eV) | Reference |

|---|---|---|

| (111) | 1.8 - 2.8 | acs.org |

| (110) | 1.0 - 2.5 | acs.org |

| (100) | 1.69 | aaru.edu.jo |

| Bulk | 2.5 - 3.5 | acs.org |

Defect Structures and Their Stabilization in Multicomponent Oxides